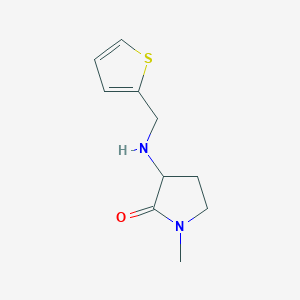
5-Bromo-1-chloro-3-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1-chloro-3-iodo-2-methoxybenzene (BCIM) is a type of organic compound, also known as a halogenated aromatic compound. It is a derivative of benzene and is composed of two benzene rings connected by a single bromine, chlorine, and iodine atom. BCIM is a colorless, crystalline solid with a sweet odor and is used in a variety of industrial and scientific applications.
Scientific Research Applications
Ring Halogenations in Organic Synthesis
Ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts is a critical technique in organic synthesis, providing a pathway to synthesize mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene. This method showcases the versatility of halogenated benzene derivatives in constructing complex molecular structures (Bovonsombat & Mcnelis, 1993).
Environmental Presence and Origins
The detection of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean highlights the environmental prevalence of such halogenated compounds. This study underscores the complexity of tracing organohalogens back to their biogenic or anthropogenic origins, reflecting the environmental impact and interactions of halogenated benzene derivatives (Führer & Ballschmiter, 1998).
Polymer Synthesis
In the realm of polymer chemistry, halogenated benzenes are instrumental in the one-pot synthesis of hyperbranched polyethers. The manipulation of halogenated compounds, like 5-(Bromomethyl)-1,3-dihydroxybenzene, demonstrates their utility in creating polymers with significant molecular weights and functionalities (Uhrich et al., 1992).
Mechanistic Insights in Chemical Reactions
The electrochemical reductive cleavage of carbon–halogen bonds in compounds such as 5-bromo-1,3-dichloro-2-iodobenzene offers a window into the mechanistic aspects of such reactions. This research provides valuable insights into the electron transfer processes and the formation of radical anions, contributing to our understanding of chemical reactivity and bond cleavage mechanisms (Prasad & Sangaranarayanan, 2004).
Laser Isotope Separation
The photochemical scavenging of chlorine-37 by bromobenzene, resulting in isotopically enriched chlorobenzene, exemplifies the application of halogenated benzenes in laser isotope separation. This innovative approach offers a method for achieving isotopic enrichment, showcasing the potential of halogenated benzene derivatives in precise isotopic manipulation (Brenner, Datta, & Zare, 1977).
properties
IUPAC Name |
5-bromo-1-chloro-3-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZUSWMFKIVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861083-70-7 |
Source


|
| Record name | 4-Bromo-2-chloro-6-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)
![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)
![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)
![1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane](/img/structure/B2767562.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2767564.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)
![8-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B2767569.png)
![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)
